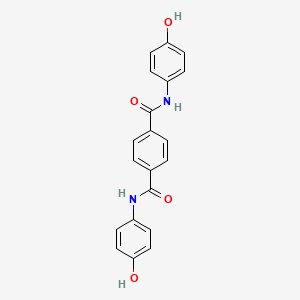
n,n'-Bis(4-hydroxyphenyl)benzene-1,4-dicarboxamide
カタログ番号 B3045957
分子量: 348.4 g/mol
InChIキー: KCVHYRQVGPQSRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05266661
Procedure details


N,N'-bis(4-hydroxyphenyl)terephthalamide (Structure V) was synthesized by the reaction of aminophenol with terephthaloyl chloride in the presence of NaHCO3. Two moles of aminophenol (218.3 grams) and 2 moles of NaHCO3 (168 grams) were first added to a stirred, round bottom flask containing 750 milliliters of acetone and 750 milliliters of deionized water. Two moles of terephthaloyl chloride (203.0 grams) were then added over a two hour period. During the course of the terephthaloyl chloride addition, 200 additional milliliters of acetone were also added to wash down the frothy suspension caused by CO2 evolution. After the terephthaloyl chloride addition, the precipitate produced from the reaction was collected by vacuum filtration. For purification of the precipitate obtained, one half of this material was placed in a stirred, round bottom flask containing 900 milliliters of methanol and 450 milliliters of deionized water. This suspension was heated to 56° C. and then vacuum filtered. For the solids recovered from this filtration, the washing step with methanol and deionized water was repeated. The filtrant solids obtained from the second hot filtration were then added to a stirred, round bottom flask containing 1250 milliliters of methanol. This suspension was vacuum filtered after 30 minutes to recover the solids for drying. After following the preceding washing procedure for the second half of the reaction precipitate, the total solids recovered were dried at 80° C. under vacuum for 5 hours. The weight of the dried solids was 325.6 grams, 93.4 percent of the theoretical yield to N,N'-bis(4-hydroxyphenyl)terephthalamide. The melting point of this final product was 405° C. as determined by DSC. ##STR13##













Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6]C=[CH:4][C:3]=1O.[C:9](Cl)(=[O:19])[C:10]1[CH:18]=[CH:17][C:13]([C:14](Cl)=[O:15])=[CH:12][CH:11]=1.[C:21]([O-:24])(O)=O.[Na+].[CH3:26][OH:27]>O.CC(C)=O>[OH:27][C:26]1[CH:6]=[CH:7][C:2]([NH:1][C:9](=[O:19])[C:10]2[CH:18]=[CH:17][C:13]([C:14]([NH:1][C:2]3[CH:3]=[CH:4][C:21]([OH:24])=[CH:6][CH:7]=3)=[O:15])=[CH:12][CH:11]=2)=[CH:3][CH:4]=1 |f:2.3|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
218.3 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC=C1)O
|
|
Name
|
|
|
Quantity
|
168 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
203 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Six
|
Name
|
|
|
Quantity
|
1250 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
56 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were also added
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash down the frothy suspension
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the terephthaloyl chloride addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate produced from the reaction
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by vacuum filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
For purification of the precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
vacuum filtered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
For the solids recovered from this filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrant solids obtained from the second hot filtration
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were then added to a stirred, round bottom flask
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered after 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to recover the solids
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for drying
|
WASH
|
Type
|
WASH
|
|
Details
|
preceding washing procedure for the second half of the reaction precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the total solids recovered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were dried at 80° C. under vacuum for 5 hours
|
|
Duration
|
5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)NC(C1=CC=C(C(=O)NC2=CC=C(C=C2)O)C=C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
